N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Cardiac Safety Pharmacology hERG Liability Benzodioxepine Sulfonamide

N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 879182-39-5) is a synthetic small-molecule sulfonamide built on a 1,5-benzodioxepine core scaffold. With a molecular formula of C₁₅H₂₁NO₄S and a molecular weight of 311.4 g·mol⁻¹ , it features an N-cyclohexyl substituent on the sulfonamide nitrogen that distinguishes it from other members of the benzodioxepine sulfonamide class.

Molecular Formula C15H21NO4S
Molecular Weight 311.4
CAS No. 879182-39-5
Cat. No. B2755393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
CAS879182-39-5
Molecular FormulaC15H21NO4S
Molecular Weight311.4
Structural Identifiers
SMILESC1CCC(CC1)NS(=O)(=O)C2=CC3=C(C=C2)OCCCO3
InChIInChI=1S/C15H21NO4S/c17-21(18,16-12-5-2-1-3-6-12)13-7-8-14-15(11-13)20-10-4-9-19-14/h7-8,11-12,16H,1-6,9-10H2
InChIKeyPCIHUSWPFBQVRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 879182-39-5): Procurement-Relevant Structural and Pharmacological Profile


N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (CAS 879182-39-5) is a synthetic small-molecule sulfonamide built on a 1,5-benzodioxepine core scaffold . With a molecular formula of C₁₅H₂₁NO₄S and a molecular weight of 311.4 g·mol⁻¹ , it features an N-cyclohexyl substituent on the sulfonamide nitrogen that distinguishes it from other members of the benzodioxepine sulfonamide class. The compound has appeared in cheminformatic databases as ChEMBL4097298 and has been evaluated in vitro for off-target liability at the hERG potassium channel (IC₅₀ = 23 µM) . It is commercially available with a validated purity specification of 99.0–100.5% w/w according to GMP-compliant quality control data .

Why N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Cannot Be Replaced by a Generic Benzodioxepine Sulfonamide Analog


The N-cyclohexyl substituent on the sulfonamide nitrogen imparts a unique combination of steric bulk, conformational flexibility, and lipophilicity that is absent in the parent unsubstituted sulfonamide (CAS 874842-53-2, XLogP3 = 0.4 ) or in N-aryl analogs such as N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide. Unlike flat aromatic substituents (e.g., benzyl or phenyl groups) that can engage in π–π or π–cation interactions, the saturated cyclohexyl ring presents a chair-conformation volume that alters both the solvation profile and the entropic component of target binding. These differences directly impact in vitro ADME-Tox counter-screen results: the compound exhibits a hERG IC₅₀ of 23 µM , indicating a low risk of potassium channel–mediated cardiac repolarization delay. A generic substitution—for example, replacing the cyclohexyl group with a smaller or aromatic N-substituent—would eliminate this specific safety margin and potentially introduce uncharacterized off-target polypharmacology.

Quantitative Differentiation Evidence for N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Versus Closest Analogs


hERG Cardiac Safety Counter-Screen: N-Cyclohexyl Derivative Exhibits 23 µM IC₅₀ Versus Low-µM Benchmarks for Pro-Arrhythmic Drugs

In a fluorescence polarization assay measuring inhibition of the human ERG potassium channel after 3.5 h incubation, N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide displayed an IC₅₀ of 23 µM (2.30×10⁴ nM) . By contrast, drugs with clinically established pro-arrhythmic risk (e.g., terfenadine, cisapride, astemizole) typically show hERG IC₅₀ values below 1 µM. While no direct head-to-head hERG data for the closest benzodioxepine sulfonamide analogs are publicly available, this result places the N-cyclohexyl derivative in a favorable safety region (≥10 µM) that is widely accepted as a low-risk classification in early drug discovery . The absence of potent hERG inhibition differentiates it from N-aryl benzodioxepine sulfonamides that bear basic amine or extended aromatic features capable of π-cation interactions with the channel’s inner cavity.

Cardiac Safety Pharmacology hERG Liability Benzodioxepine Sulfonamide

Purity Specification: 99.0–100.5% w/w Assay Ensures Reproducibility Compared to Generic Analog Batches with Lower or Unspecified Purity

The commercial supply of N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is accompanied by a validated purity assay of 99.0–100.5% w/w, supported by additional GMP specifications including microbial limits (total aerobic microbial count NMT 100 CFU/mL, total yeast and mold count NMT 100 CFU/mL, absence of E. coli, P. aeruginosa, S. aureus, and bile-tolerant gram-negative bacteria) . In contrast, common benzodioxepine sulfonamide analogs offered by research-chemical suppliers are frequently listed at 95% purity with no microbiological specification (e.g., 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide, CAS 874842-53-2, offered at 95% minimum purity ). The quantitative difference of ≥4.0–5.5 absolute percentage points in purity directly impacts the reliability of dose-response measurements, especially in biochemical assays where a 5% impurity could contribute to off-target activity or assay interference.

Chemical Purity Quality Control Reproducibility

Predicted Lipophilicity (XLogP3 Approximately 2.4) Positions the Compound Between the Hydrophilic Parent Scaffold and Highly Lipophilic N-Aryl Analogs

The parent 3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide scaffold has a PubChem-computed XLogP3 of 0.4 . Addition of an N-cyclohexyl group is predicted to increase the XLogP3 to approximately 2.4 (estimated from the incremental contribution of a cyclohexyl group relative to a methylene unit, following the Leo-Hansch fragment method as implemented in XLogP3), placing the compound in a favorable range for passive membrane permeability (LogP 1–3) while avoiding the excessive lipophilicity (LogP >5) associated with N-diarylmethyl benzodioxepine sulfonamide GKRP disruptors such as AMG-0696, whose cLogP exceeds 5.5 . The N-cyclohexyl derivative thus occupies a differentiated lipophilicity niche: sufficiently hydrophobic to cross biological membranes by passive diffusion, yet polar enough to maintain aqueous solubility above the low-solubility threshold that often plagues highly aromatic analogs.

Lipophilicity Physicochemical Properties Drug-Likeness

Reduced Aromatic Ring Count Compared to N-Aryl or N-Benzyl Analogs Provides a Differentiated Off-Target Profile

The N-cyclohexyl substituent contains zero aromatic rings, whereas commonly synthesized analogs such as N-benzyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (one additional aromatic ring) and N-(2,4-dimethylphenyl)-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide (one additional aromatic ring) add an aryl group that can engage in π-stacking or π-cation interactions with unrelated protein targets. Aromatic ring count is a well-established correlate of promiscuous binding and poor selectivity in small-molecule libraries. Supporting this principle, the N-cyclohexyl compound's hERG IC₅₀ of 23 µM is consistent with the absence of a basic amine–aromatic pharmacophore that typifies many hERG-active molecules . Although direct selectivity panel data comparing the N-cyclohexyl derivative against N-aryl analogs are not publicly available, the physicochemical rationale is grounded in the recognized role of aromatic ring count in polypharmacology.

Off-Target Selectivity Molecular Complexity Fragment-Based Design

Optimal Scientific and Procurement Scenarios for N-Cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide Based on Verified Evidence


Cardiac Safety Profiling Studies Requiring a Low-hERG-Liability Sulfonamide Control

The experimentally determined hERG IC₅₀ of 23 µM makes this compound suitable as a negative control or comparator in cardiac ion channel screening panels. Researchers evaluating the hERG liability of novel sulfonamide-containing leads can use N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide as a benchmark for the benzodioxepine scaffold, establishing a baseline safety margin that N-aryl analogs may fail to meet.

Structure-Activity Relationship (SAR) Studies Exploring the Effect of N-Substituent Saturation on Target Potency and Selectivity

The compound's saturated N-cyclohexyl group and lower aromatic ring count provide a distinct physicochemical profile compared to N-benzyl or N-aryl benzodioxepine sulfonamides. In SAR campaigns—such as those targeting glucokinase regulatory protein (GKRP) disruption pioneered by Amgen —the N-cyclohexyl derivative can serve as an aliphatic matched molecular pair (MMP) to quantify the contribution of aryl interactions to binding affinity and selectivity, while benefiting from a favorable lipophilicity range (estimated XLogP3 ≈ 2.4) that maintains solubility.

Biochemical Assay Development Requiring High-Purity, Batch-to-Batch Consistent Chemical Probes

The GMP-compliant purity specification of 99.0–100.5% w/w, combined with microbial limit controls , qualifies this compound as a reliable chemical probe for enzymatic and cellular assays where trace impurities could generate false positives, interfere with fluorescence readouts, or introduce biological contaminants. Procurement from this quality tier eliminates the need for in-house re-purification, saving time and reducing variability in dose-response studies.

ADME-Tox Profiling as a Benchmark for Aliphatic Sulfonamide Pharmacokinetics

With an XLogP3 of approximately 2.4, this compound resides in the lipophilicity space associated with favorable passive permeability and metabolic stability. ADME scientists can use it as a representative aliphatic sulfonamide to benchmark microsomal stability, plasma protein binding, and Caco-2 permeability against more aromatic analogs, enabling rational prioritization of compounds for in vivo pharmacokinetic studies.

Quote Request

Request a Quote for N-cyclohexyl-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.